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Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by its
ligand, collagen. The interaction between collagen and DDR1 plays a crucial role in various
physiological and pathological processes, including cell adhesion, migration, proliferation, and
extracellular matrix remodeling. Dysregulation of DDR1 signaling has been implicated in
several diseases, including fibrosis, arthritis, and cancer. The compound 7rh is a potent and
selective small-molecule inhibitor of DDR1 kinase activity, making it a valuable tool for studying
the biological functions of DDR1 and for preclinical drug development.

These application notes provide a summary of the characteristics of 7rh and detailed protocols
for its use in studying collagen-induced DDR1 activation and downstream signaling pathways.

Data Presentation

Table 1: Kinase Selectivity Profile of 7rh
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Kinase IC50 (nM) Reference
DDR1 6.8-13.1 [1]12]
DDR2 101.4 - 203 [1][2]
Ber-Abl 355 - 414 [1][2]

c-Kit >10,000 [1]

Table 2: Cellular Activity of 7rh in Cancer Cell Lines

Cell Line Assay IC50 (pM) Reference
NCI-H23 (NSCLC) Proliferation (MTT) 2.98 [3]
NCI-H23 (NSCLC) Colony Formation 0.56 [3]
K562 (CML) Proliferation (MTT) 0.038 [3]
Pancreatic Cancer DDR1 Signaling

o Dose-dependent [4]
Cells Inhibition

Signaling Pathways and Experimental Workflows
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Experimental Protocols

Protocol 1: Collagen-Induced DDR1 Phosphorylation

Assay

This protocol describes how to assess the effect of 7rh on collagen-induced DDR1

autophosphorylation in cultured cells.

Materials:
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e Cells expressing DDR1 (e.g., PANC-1, T-47D)

e Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
and antibiotics

o Serum-free cell culture medium

o Collagen Type I, sterile solution (e.g., 50 pg/mL)

o 7rh inhibitor (dissolved in DMSO)

e Phosphate-buffered saline (PBS)

 Lysis buffer (RIPA buffer or similar) supplemented with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

e Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

e Primary antibodies:

o Rabbit anti-phospho-DDR1 (Tyr792) (e.g., Cell Signaling Technology #11994, 1:1000
dilution)[5]

o Rabbit anti-DDR1 (e.g., Cell Signaling Technology #3917, 1:1000 dilution)[6]
 HRP-conjugated secondary antibody (anti-rabbit IgG)
e Enhanced chemiluminescence (ECL) substrate
o Chemiluminescence imaging system
Procedure:

e Cell Culture and Starvation:
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o Plate cells in 6-well plates and grow to 80-90% confluency.

o Serum-starve the cells by incubating in serum-free medium for 16-24 hours prior to
stimulation.

e Inhibitor Treatment and Collagen Stimulation:

o Pre-treat the cells with various concentrations of 7rh (or DMSO as a vehicle control) for 1-
2 hours in serum-free medium.

o Stimulate the cells with collagen I (e.g., 50 pg/mL) for 90 minutes at 37°C. For a time-
course experiment, stimulation times can be varied.

e Cell Lysis:

Wash the cells twice with ice-cold PBS.

(¢]

[¢]

Lyse the cells by adding ice-cold lysis buffer to each well.

[¢]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

[e]

Incubate on ice for 30 minutes, vortexing occasionally.

o

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
o Collect the supernatant and determine the protein concentration using a BCA assay.
o Western Blotting:

o Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

o

Load equal amounts of protein (20-30 pg) per lane onto an SDS-PAGE gel.

[¢]

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

[¢]

Block the membrane with blocking buffer for 1 hour at room temperature.

[e]

Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C
with gentle agitation.
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o Wash the membrane three times with TBST for 10 minutes each.

o Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST for 10 minutes each.

o Visualize the protein bands using an ECL substrate and a chemiluminescence imaging
system.

o Strip the membrane and re-probe with the total DDR1 antibody to assess total protein
levels for normalization.

Protocol 2: Western Blot Analysis of Downstream
Signaling (p-PYK2 and p-PEAK1)

This protocol is an extension of Protocol 1 to analyze the phosphorylation of downstream
effectors PYK2 and PEAKL.

Materials:
e Same as Protocol 1

e Primary antibodies:

[¢]

Rabbit anti-phospho-PYK2 (Tyr402)

[e]

Rabbit anti-PYK?2

o

Rabbit anti-phospho-PEAK1

Rabbit anti-PEAK1

(¢]

Procedure:

e Follow steps 1-3 from Protocol 1.

» Western Blotting:
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o Follow the western blotting procedure as described in Protocol 1, but use primary
antibodies against p-PYK2 and p-PEAKL.

o Normalize the phosphorylated protein levels to the total protein levels by stripping and re-
probing the membranes with antibodies against total PYK2 and total PEAK1, respectively.

Protocol 3: Scratch Wound Healing Assay for Cell
Migration

This assay assesses the effect of 7rh on the migratory capacity of cells.

Materials:

Cells of interest plated in 6-well or 12-well plates

Cell culture medium

7rh inhibitor

Sterile p200 or p1000 pipette tip

Microscope with a camera
Procedure:
o Cell Seeding:

o Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24
hours.

o Creating the Scratch:

o Once the cells are confluent, use a sterile pipette tip to create a straight "scratch” or
"wound" in the monolayer.

o Wash the wells gently with PBS to remove detached cells.

e Treatment and Imaging:
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o Replace the PBS with fresh cell culture medium containing different concentrations of 7rh
or DMSO.

o Capture images of the scratch at time 0.

o Incubate the plate at 37°C and capture images of the same field of view at regular
intervals (e.g., every 6-12 hours) for up to 48 hours or until the scratch in the control well is
closed.

o Data Analysis:

o Measure the area of the scratch at each time point using image analysis software (e.qg.,
ImageJ).

o Calculate the percentage of wound closure relative to the initial scratch area for each
condition.

Protocol 4: Colony Formation Assay

This assay evaluates the effect of 7rh on the long-term proliferative capacity and survival of
cells.

Materials:

Cells of interest

Cell culture medium

6-well plates

7rh inhibitor

Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
e Cell Seeding:

o Seed a low number of cells (e.g., 200-500 cells per well) in 6-well plates.
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e Treatment:
o Allow the cells to attach for 24 hours.

o Replace the medium with fresh medium containing various concentrations of 7rh or
DMSO.

o Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the
inhibitor every 2-3 days.

» Staining and Quantification:

[¢]

When visible colonies have formed in the control wells, wash the wells with PBS.

Fix the colonies with 100% methanol for 15 minutes.

[e]

(¢]

Stain the colonies with crystal violet solution for 20-30 minutes.

[¢]

Gently wash the plates with water and allow them to air dry.

[¢]

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Troubleshooting and Considerations

o Solubility of 7rh: 7rh is typically dissolved in DMSO. Ensure the final DMSO concentration in
the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

o Collagen Stimulation: The optimal concentration and incubation time for collagen stimulation
may vary depending on the cell type. A time-course and dose-response experiment is
recommended for initial optimization.

o Antibody Specificity: Always validate the specificity of phospho-specific antibodies, for
example, by treating cell lysates with a phosphatase to confirm the disappearance of the
signal.

o Data Normalization: For western blotting, it is crucial to normalize the levels of
phosphorylated proteins to the total protein levels to account for any variations in protein
loading.
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These application notes and protocols provide a comprehensive guide for utilizing the DDR1
inhibitor 7rh to investigate the role of collagen-induced DDR1 activation in various biological
contexts. The provided methodologies can be adapted and optimized for specific cell types and
experimental questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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